

OHM1: A Potent Peptide-Based Inhibitor of the HIF1 α -p300 Interaction

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Compound of Interest

Compound Name: OHM1

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypoxia-inducible factor 1-alpha (HIF1 α) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression, angiogenesis, and metastasis. The interaction between the C-terminal transactivation domain (C-TAD) of HIF1 α and the CH1 domain of the transcriptional coactivator p300 is critical for its transcriptional activity, making this protein-protein interaction (PPI) a prime target for therapeutic intervention. This document provides a comprehensive technical overview of **OHM1**, a rationally designed, cell-permeable, peptide-based inhibitor that effectively disrupts the HIF1 α -p300 interaction. We present key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction to HIF1 α and the Therapeutic Rationale for its Inhibition

Under normoxic conditions, HIF1 α is hydroxylated and targeted for proteasomal degradation. However, under hypoxic conditions characteristic of the tumor microenvironment, HIF1 α is stabilized, translocates to the nucleus, and dimerizes with HIF1 β . This heterodimer then recruits the transcriptional coactivators p300 and CBP to activate the transcription of a multitude of genes involved in angiogenesis (e.g., VEGFA), glucose metabolism (e.g., GLUT1),

and cell survival.[1] The interaction between the C-terminal transactivation domain (C-TAD) of HIF1 α and the CH1 domain of p300 is a critical node in this signaling cascade.[1] Therefore, small molecules or peptides that can specifically block this interaction are of significant interest as potential anti-cancer therapeutics.

OHM1 is a synthetic peptidomimetic designed to mimic the α -helical region of the HIF1 α C-TAD that is crucial for binding to p300.[2] It acts as a competitive inhibitor, preventing the recruitment of p300 to the HIF1 α transcriptional complex and thereby downregulating the expression of HIF1 α target genes.

Quantitative Data for OHM1

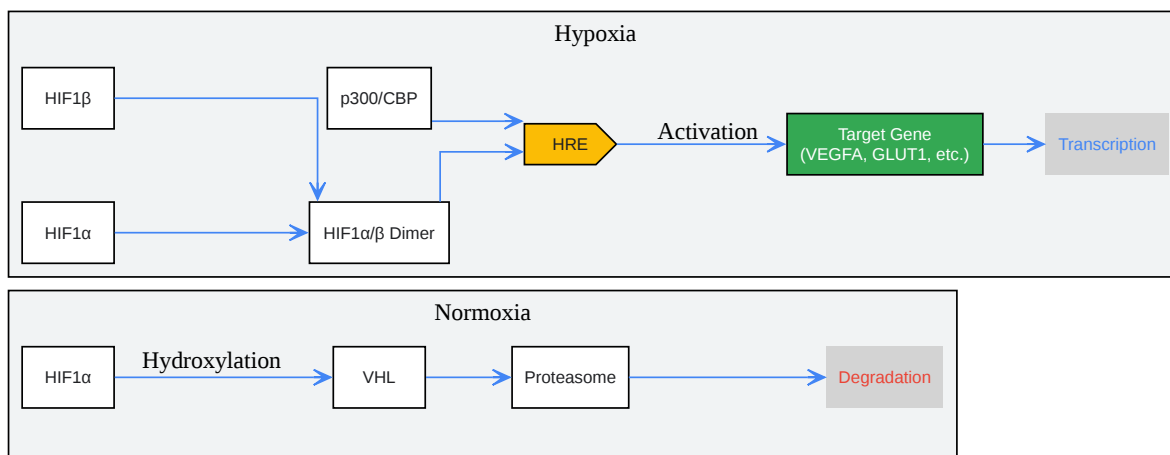
The efficacy of **OHM1** has been characterized through various biochemical, biophysical, and cellular assays. The following tables summarize the key quantitative data.

Parameter	Value	Method	Cell Line	Reference
Binding Affinity (Kd) to p300 CH1 Domain	0.53 μ M	Tryptophan Fluorescence Spectroscopy	-	[2][3]
Cellular HIF Promoter Activity Inhibition	Dose-dependent reduction	Luciferase Reporter Assay	MDA-MB-231	[3]
~50% reduction at 10 μ M	Luciferase Reporter Assay	MDA-MB-231	[3]	
Near normoxic levels at 20 μ M	Luciferase Reporter Assay	MDA-MB-231	[3]	
Downregulation of HIF Target Gene mRNA Expression (at 10 μ M)				
VEGFA	~80% reduction	qRT-PCR	A549	[3]
LOX	Significant reduction	qRT-PCR	A549	[3]
GLUT1	Significant reduction	qRT-PCR	A549	[3]
In Vivo Tumor Volume Reduction	~50% reduction	Xenograft Mouse Model	MDA-MB-231	[3]

Table 1: Summary of Quantitative Efficacy Data for **OHM1**.

Mechanism of Action and Signaling Pathways

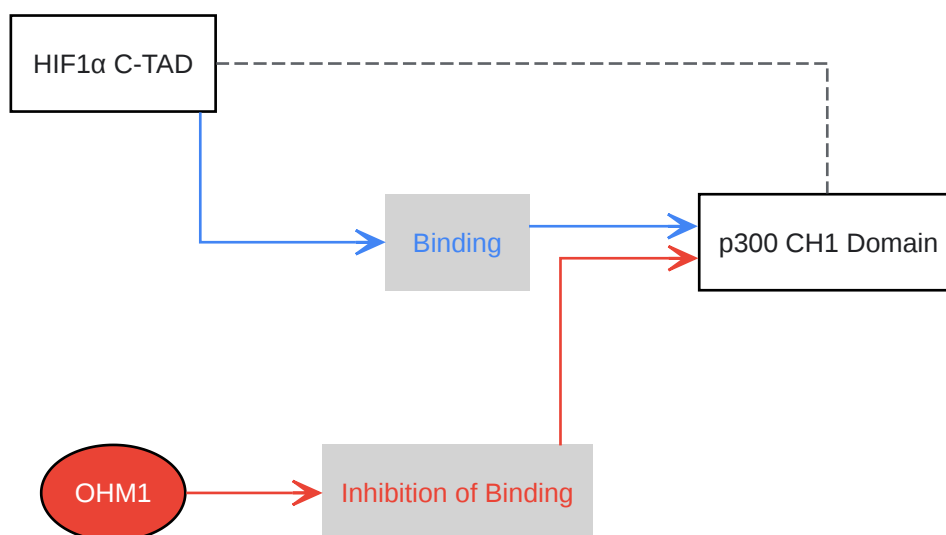
OHM1 functions by directly interfering with the protein-protein interaction between HIF1 α and its coactivator p300. The following diagrams illustrate the relevant signaling pathway and the inhibitory mechanism of **OHM1**.



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Caption: The HIF1α signaling pathway under normoxic and hypoxic conditions.

Interaction Blocked



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Caption: **OHM1** competitively inhibits the interaction between HIF1 α and p300.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize **OHM1**.

Tryptophan Fluorescence Spectroscopy for Binding Affinity (K_d) Determination

This assay measures the change in intrinsic tryptophan fluorescence of the p300 CH1 domain upon titration with **OHM1** to determine the dissociation constant (K_d).

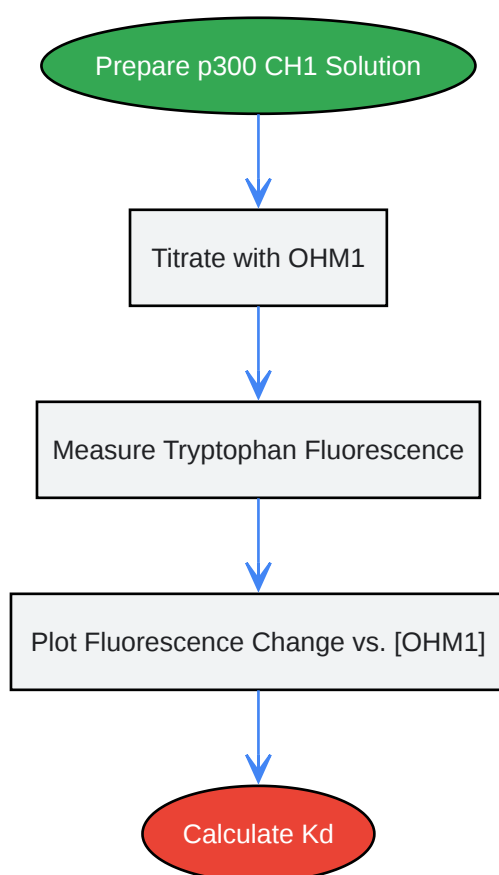
Materials:

- Recombinant human p300 CH1 domain
- **OHM1** peptide
- Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
- Fluorometer

Protocol:

- Prepare a stock solution of the p300 CH1 domain in the assay buffer to a final concentration of approximately 0.5 μ M.
- Prepare a series of dilutions of **OHM1** in the assay buffer.
- Set the fluorometer excitation wavelength to 295 nm and the emission wavelength to scan from 310 to 400 nm.
- Record the fluorescence spectrum of the p300 CH1 domain solution alone.

- Sequentially add increasing concentrations of **OHM1** to the p300 solution, allowing the mixture to equilibrate for 5 minutes after each addition.
- Record the fluorescence spectrum after each addition of **OHM1**.
- The change in fluorescence intensity at the emission maximum (typically around 340-350 nm) is plotted against the concentration of **OHM1**.
- The data is then fitted to a one-site binding equation to calculate the K_d value.



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Caption: Workflow for determining binding affinity using tryptophan fluorescence.

Hypoxia-Inducible Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of HIF1 α by measuring the expression of a luciferase reporter gene under the control of a hypoxia-responsive element

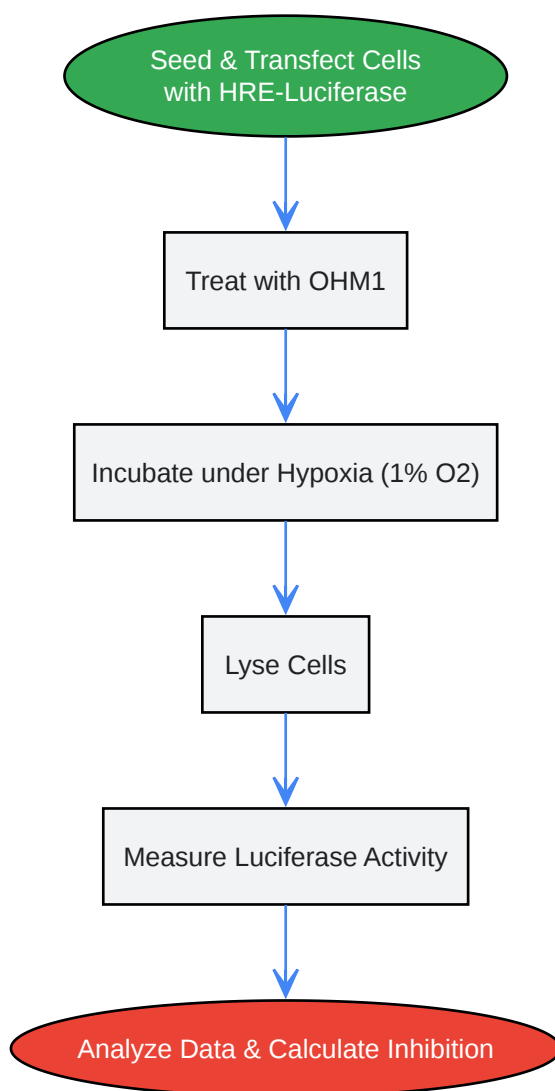
(HRE).

Materials:

- MDA-MB-231 cells (or other suitable cancer cell line)
- HRE-luciferase reporter plasmid
- Transfection reagent
- **OHM1**
- Hypoxia chamber (1% O₂)
- Luciferase assay reagent
- Luminometer

Protocol:

- Seed MDA-MB-231 cells in a 96-well plate.
- Co-transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
- After 24 hours, treat the cells with varying concentrations of **OHM1** (e.g., 1-20 µM).
- Place the plate in a hypoxia chamber (1% O₂, 5% CO₂) for 16-24 hours. A parallel plate should be kept under normoxic conditions as a control.
- After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
- The percentage of HIF promoter activity inhibition is calculated relative to the vehicle-treated hypoxic control.



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Caption: Workflow for the hypoxia-inducible luciferase reporter assay.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

This technique is used to measure the mRNA expression levels of HIF1 α target genes (e.g., VEGFA, LOX, GLUT1) in cells treated with **OHM1**.

Materials:

- A549 cells (or other suitable cancer cell line)

- **OHM1**

- Hypoxia chamber (1% O₂)
- RNA extraction kit
- Reverse transcriptase and cDNA synthesis kit
- qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
- SYBR Green qPCR master mix
- Real-time PCR instrument

Protocol:

- Seed A549 cells and allow them to adhere.
- Treat the cells with **OHM1** (e.g., 10 μ M) or vehicle control.
- Expose the cells to hypoxic conditions (1% O₂) for 16-24 hours.
- Isolate total RNA from the cells using a commercial RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
- Perform qPCR using SYBR Green master mix and primers specific for VEGFA, LOX, GLUT1, and a housekeeping gene for normalization.
- The relative mRNA expression levels are calculated using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing the **OHM1**-treated samples to the vehicle-treated hypoxic control.

Conclusion

OHM1 represents a promising lead compound for the development of novel anti-cancer therapeutics targeting the HIF1 α pathway. Its ability to specifically disrupt the HIF1 α -p300 interaction, leading to the downregulation of key hypoxia-inducible genes and subsequent

inhibition of tumor growth in vivo, highlights the potential of this therapeutic strategy. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cancer biology and HIF1 α -targeted therapies. Further optimization of **OHM1** and similar peptidomimetics could lead to the development of potent and selective clinical candidates.

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